Lipophilicity (XLogP3-AA) Comparison: Methyl vs. Chloro Analog
The calculated XLogP3-AA for 2-[(4-Methylphenyl)thio]nicotinic acid is 3.1 [1]. In contrast, the 4-chlorophenyl analog (CAS 955-54-4) has a reported XLogP of 4.1 and an ACD/LogP of 3.96 . This quantifiable difference of approximately 0.9-1.0 log unit indicates that the methyl-substituted compound is significantly less lipophilic, which can lead to improved aqueous solubility and reduced non-specific binding compared to its chlorinated counterpart.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | 2-[(4-Chlorophenyl)thio]nicotinic acid (CAS 955-54-4): XLogP = 4.1 |
| Quantified Difference | Difference of 1.0 log unit (lower lipophilicity for the target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem release) for target; XLogP from ChemSrc for comparator. |
Why This Matters
For procurement, this lower lipophilicity predicts a better balance of solubility and permeability, making it a preferable starting point for developing bioavailable compounds or for applications in aqueous-based assays where excessive hydrophobicity is detrimental.
- [1] PubChem. 2-((4-Methylphenyl)thio)-3-pyridinecarboxylic acid (CID 725031): XLogP3-AA. National Library of Medicine. View Source
